molecular formula C25H23N3O3S2 B12151589 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12151589
M. Wt: 477.6 g/mol
InChI Key: PMCLDRWTPSXFPK-UHFFFAOYSA-N
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Description

The compound 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, substituted with a 4-methylphenyl group, a morpholin-4-yl-2-oxoethyl group, and a phenyl group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the Morpholin-4-yl-2-oxoethyl Group: This can be done via a nucleophilic substitution reaction where the morpholine derivative reacts with an appropriate electrophile.

    Final Functionalization: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one may exhibit various pharmacological activities. It could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its structural similarity to other bioactive thienopyrimidines.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes, receptors, or DNA, modulating their activity. The presence of the morpholin-4-yl-2-oxoethyl group suggests potential interactions with protein kinases or other enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the additional substituents.

    5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 4-methylphenyl and morpholin-4-yl-2-oxoethyl groups.

    2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 4-methylphenyl group.

Uniqueness

The unique combination of substituents in 5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one imparts distinct chemical and biological properties. The presence of the morpholin-4-yl-2-oxoethyl group enhances its solubility and potential for biological activity, while the 4-methylphenyl group may influence its binding affinity and specificity towards biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

5-(4-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23N3O3S2/c1-17-7-9-18(10-8-17)20-15-32-23-22(20)24(30)28(19-5-3-2-4-6-19)25(26-23)33-16-21(29)27-11-13-31-14-12-27/h2-10,15H,11-14,16H2,1H3

InChI Key

PMCLDRWTPSXFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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